Ethyl 4-amino-5-phenylpentanoate
Description
Ethyl 4-amino-5-phenylpentanoate is an ethyl ester derivative of pentanoic acid featuring an amino (-NH₂) group at the fourth carbon and a phenyl (C₆H₅) substituent at the fifth carbon. This structural configuration imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the amino group and increased lipophilicity from the aromatic phenyl ring. Such characteristics make it a candidate for pharmaceutical intermediates, particularly in the synthesis of bioactive molecules targeting neurological or antimicrobial pathways .
Properties
IUPAC Name |
ethyl 4-amino-5-phenylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDPJBJAYREEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-5-phenylpentanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-5-phenylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Ethyl 4-amino-5-phenylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl (4E)-3-Oxo-5-Phenyl-4-Pentenoate
This compound (CAS: 1503-99-7) replaces the amino group with a ketone (-C=O) and introduces a conjugated double bond (4E configuration). The ketone enhances electrophilic reactivity, making it suitable for cycloaddition or condensation reactions, while the double bond allows for stereoselective modifications. In contrast, the amino group in Ethyl 4-amino-5-phenylpentanoate enables nucleophilic reactions (e.g., amidation) and hydrogen bonding, which are critical in drug-target interactions .
Ethyl 5-(1-Methyl-5-Nitro-Benzimidazol-2-yl)Pentanoate
Featuring a benzimidazole ring with a nitro (-NO₂) substituent, this compound (CAS: N/A) exhibits pronounced aromaticity and electron-withdrawing effects, which stabilize the structure and enhance its role as a reference material in regulatory applications .
Halogenated Phenoxy Derivatives
Ethyl 5-(2,4-Difluoro-Phenoxy)Pentanoate
This derivative (CAS: 1443344-94-2) incorporates a difluorophenoxy group, which increases metabolic stability and lipophilicity compared to the phenyl group in this compound.
Ethyl 5-(2-Bromo-4-Chlorophenoxy)Pentanoate
With bromine and chlorine substituents (CAS: 1443338-03-1), this compound demonstrates higher molecular weight (335.62 g/mol) and steric hindrance compared to this compound (~223.28 g/mol). Halogens increase hydrophobicity and resistance to oxidative degradation, whereas the amino group facilitates solubility in aqueous environments .
Comparative Data Table
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